Cas no 96-05-9 (Allyl Methacrylate)

Allyl Methacrylate structure
Allyl Methacrylate structure
Allyl Methacrylate
96-05-9
C7H10O2
126.153102397919
MFCD00008592
34834
24854066

Allyl Methacrylate Properties

Names and Identifiers

    • 2-Methyl-2-propenyl 2-propenoate
    • 2-methyl-2-propenoicaci2-propenylester
    • prop-2-enyl 2-methylprop-2-enoate
    • Methacrylic Acid Allyl Ester (stabilized with MEHQ)
    • 2-Propenoicacid, 2-methyl-, 2-propenyl ester (9CI)
    • Methacrylic acid, allyl ester(6CI,8CI)
    • Allyl alcohol, methacrylate (6CI)
    • 2-Methyl-2-propenoic acid2-propenyl ester
    • Acryester A
    • Allyl methacrylate
    • NSC 18597
    • 2-Propenoicacid,2-methyl-,2-propenylester
    • METHACRYLIC ACID ALLYL ESTER (STABILIZED WITH MEHQ) 97+%
    • Allylmethacrylate,97%
    • Allyl methacrylate, stabilized, 98%
    • methylacrylic acid-allyl ester
    • Allylmethacrylat
    • 2-Propenoic acid, 2-methyl-, 2-propenyl ester (9CI)
    • Methacrylic acid, allyl ester (6CI, 8CI)
    • 2-Methyl-2-propenoic acid 2-propenyl ester
    • 3-Methacryloyloxypropylene
    • AMA
    • Visiomer AMA
    • +Expand
    • MFCD00008592
    • FBCQUCJYYPMKRO-UHFFFAOYSA-N
    • 1S/C7H10O2/c1-4-5-9-7(8)6(2)3/h4H,1-2,5H2,3H3
    • O=C(C(C)=C)OCC=C
    • 1747406

Computed Properties

  • 126.06800
  • 0
  • 2
  • 4
  • 126.068
  • 9
  • 136
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.7
  • 0
  • 26.3

Experimental Properties

  • 1.29170
  • 26.30000
  • n20/D 1.436(lit.)
  • 4 g/L (20 ºC)
  • 64°C/50mmHg(lit.)
  • -65 ºC
  • 4.6 mmHg ( 20 °C)
  • Fahrenheit: 100.4 ° f
    Celsius: 38 ° c
  • Yellowish liquid.
  • Soluble in most organic solvents, almost insoluble in water
  • 0.938 g/mL at 25 °C(lit.)

Allyl Methacrylate Security Information

Allyl Methacrylate Customs Data

  • 2916140000
  • China Customs Code:

    2916140000

    Overview:

    2916140000. Methacrylate. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:80.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916140000. other esters of methacrylic acid. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:80.0%

Allyl Methacrylate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Antioxidant 4020 ,  Dibutyltin oxide Solvents: Hexane ;  85 - 100 °C; 48 - 52 °C
Reference
Manufacture of (meth)allyl (meth)acrylate by transesterification
, Japan, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydroquinone Catalysts: Silica ,  1H-Imidazolium, 3-(2-carboxyethyl)-1-methyl-, sulfate (1:1) ;  rt → 100 °C; 5 h, 100 °C
Reference
Method for synthesizing (meth)acrylate from (meth)acrylic acid and alcohol
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Iridium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, tetrafluoroborate(1-) (1:1) Solvents: Toluene ;  5 h, 100 °C
Reference
Allylation of alcohols and carboxylic acids with allyl acetate catalyzed by [Ir(cod)2]+BF4- complex
Nakagawa, Hideto; Hirabayashi, Tomotaka; Sakaguchi, Satoshi; Ishii, Yasutaka, Journal of Organic Chemistry, 2004, 69(10), 3474-3477

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid ,  Hydroquinone Solvents: Benzene ;  5 h, reflux
1.2 Reagents: Sodium ethoxide ;  pH 6
Reference
Synthesis of γ-methacryloxypropyltrimethoxysilane
Zhu, Wen-Xi; Liu, Xiu-Ying; Liao, Jun; Chen, Sheng-Yun; Cheng, Peng-Fei; et al, Wuhan Daxue Xuebao, 2003, 49(2), 190-192

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Di-p-tolyl ,  4-Acetamido-TEMPO Catalysts: Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-, sodium salt (1:1) ;  3 min, rt
Reference
Method for producing carboxylic acid ester synthesis catalysts and carboxylic acid esters
, Japan, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: 4-Acetamido-TEMPO Catalysts: Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-, sodium salt (1:1) ;  3 min, 25 °C
1.2 0.5 h, 25 °C
Reference
Chemoselective Transesterification of Methyl (Meth)acrylates Catalyzed by Sodium(I) or Magnesium(II) Aryloxides
Ng, Jie Qi; Arima, Hiro; Mochizuki, Takuya; Toh, Kohei; Matsui, Kai; et al, ACS Catalysis, 2021, 11(1), 199-207

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Iodine ,  Silica (trichlorophosphine compound) ,  Phosphorus trichloride (silica compound) ;  5 min, rt; 3 h, rt
Reference
Silphos [PCl3-n(SiO2)n]: a heterogeneous phosphine reagent for the conversion of epoxides to β-bromo formates or alkenes
Iranpoor, Nasser; Firouzabadi, Habib; Jamalian, Arezu, Tetrahedron, 2006, 62(8), 1823-1827

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Dibutyltin oxide Solvents: Water ;  16 h, 80 - 95 °C
Reference
Preparation of (meth)acrylate esters by transesterification using organotin compounds
, Japan, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium iodide ,  Zirconium chloride (ZrCl4) Solvents: Acetonitrile ;  rt; 1 min, reflux
Reference
Rapid, highly efficient and stereoselective deoxygenation of epoxides by ZrCl4/NaI
Firouzabadi, Habib; Iranpoor, Nasser; Jafarpour, Maasoumeh, Tetrahedron Letters, 2005, 46(23), 4107-4110

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: tert-Butyl hypochlorite Solvents: Carbon tetrachloride ;  30 min, < 40 °C; < 40 °C → 50 °C; 5 - 6 h, 50 °C; 50 °C → rt
1.2 30 min, rt; 15.5 h, cooled
Reference
Oxidative process for the conversion of aldehydes and alcohols into esters
, United States, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Niobocene
Reference
Reduction and isomerization of oxiranes and α-diazo ketones by various early transition metallocenes
Schobert, Rainer; Hoehlein, Udo, Synlett, 1990, (8), 465-6

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Titanocene dichloride ,  Magnesium Solvents: Tetrahydrofuran
Reference
Reduction of epoxides, α,β-unsaturated aldehydes and vicinal diketones with reactive titanocene
Schobert, Rainer, Angewandte Chemie, 1988, 100(6), 869-71

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Hexadecyltrimethylammonium bromide Solvents: Dimethyl sulfoxide ;  3 h, 50 °C
1.2 Reagents: Quinone ;  50 °C
Reference
Preparation of allyl methacrylate by phase transfer catalysis
Liu, Xiu-ying; Cheng, Peng-fei; Xu, Wei-lin; Fu, Zhi-ping; Wang, Quan, Jingxi Huagong, 2013, 30(2), 229-231

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Iodine Catalysts: N2-[1,3-Diphenyl-4-(phenylamino)-1,3,2,4-diazadiphosphetidin-2-yl]-N2,N4,1,3-tet… Solvents: Acetonitrile ;  40 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
1,3,2,4-Diazadiphosphetidine-based phosphazane oligomers as source of P(III) atom economy reagents: Conversion of epoxides to vic-haloalcohols, vic-dihalides, and alkenes in the presence of halogen sources
Iranpoor, Nasser; Firouzabadi, Habib; Etemadidavan, Elham, Phosphorus, 2014, 189(7-8), 1165-1173

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Quinone Catalysts: Benzyltriethylammonium chloride Solvents: Dimethylformamide ;  3 - 4 h, 40 - 60 °C
Reference
Preparation of allyl methacrylate
, China, , ,

Synthetic Circuit 16

Reaction Conditions
Reference
Preparation of allyl and methallyl methacrylates by the thermal decomposition of allyl and methallyl α-acetoxyisobutyrates
Rehberg, Chessie E.; Fisher, C. H.; Smith, Lee T., Journal of the American Chemical Society, 1943, 65, 1003-6

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: Bis(1,3-divinyl-1,1,3,3-tetramethyldisiloxane)platinum Solvents: Toluene ;  4 h, 50 °C
Reference
A method of manufacturing an acyloxysilane compound having functional groups bonded to silicon atoms via silicon-carbon bonds
, European Patent Organization, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Pentylenetetrazole ,  4-Methoxyphenol ,  2-Propen-1-ol, titanium(4+) salt Solvents: Methanol ;  96 °C; 93 - 103 °C; 15 min, reflux; 5 h, 60 - 64 °C
Reference
Method for production of low-boiling (meth)acrylic acid esters
, World Intellectual Property Organization, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 50 °C
Reference
Synthesis of poly(ethyl acrylate-co-allyl acrylates) from acrylate mixtures prepared by a continuous solvent-free enzymatic process
Yara-Varon, Edinson; Eras Joli, Jordi; Balcells, Merce; Torres, Merce; Canela-Garayoa, Ramon, RSC Advances, 2012, 2(24), 9230-9236

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid
Reference
Composition and structure of copolymers of allyl(meth)acrylates with N-phenylmaleimide
Medyakova, L. V.; Ibadov, E. A., Neft Kimyasi va Neft E'mali Proseslari, 2014, 15(3), 232-237

Allyl Methacrylate Raw materials

Allyl Methacrylate Related Literature